![molecular formula C10H9BrFN3O2S B2883485 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide CAS No. 2402830-71-9](/img/structure/B2883485.png)
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide is a compound that features a pyrazole ring substituted with a sulfonamide group and a 4-bromo-3-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the 4-bromo-3-fluorophenylmethyl group: This can be done using a Suzuki-Miyaura coupling reaction, where the pyrazole sulfonamide is reacted with a 4-bromo-3-fluorophenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Require palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Material science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonamide group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyrazole ring.
1-[(4-Bromo-3-fluorophenyl)methyl]imidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-[(4-Bromo-3-fluorophenyl)methyl]triazole-4-sulfonamide: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide is unique due to the specific combination of substituents and the position of the sulfonamide group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for developing new drugs or materials with specific properties .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O2S/c11-9-2-1-7(3-10(9)12)5-15-6-8(4-14-15)18(13,16)17/h1-4,6H,5H2,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJTLQAKMCCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)S(=O)(=O)N)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
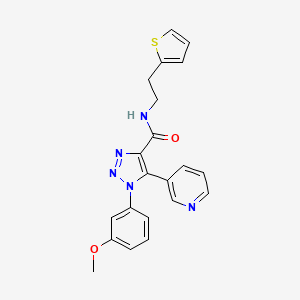
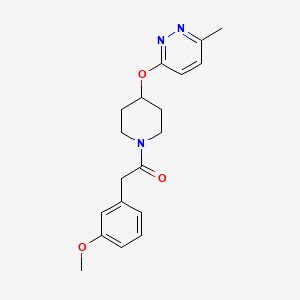
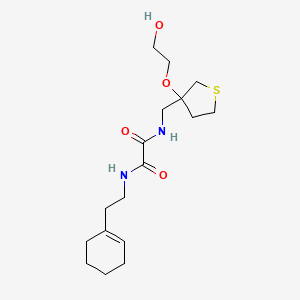
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
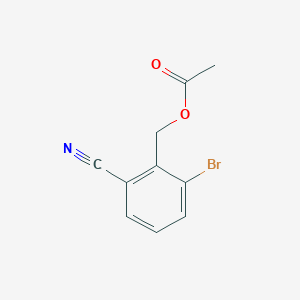
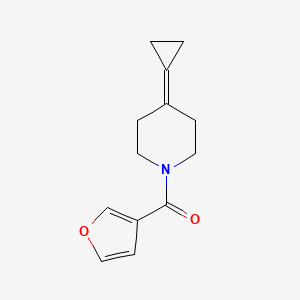
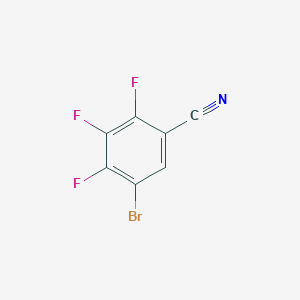
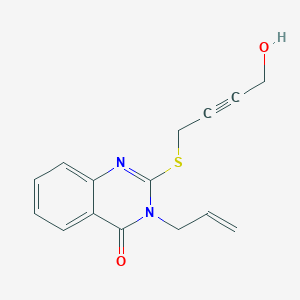
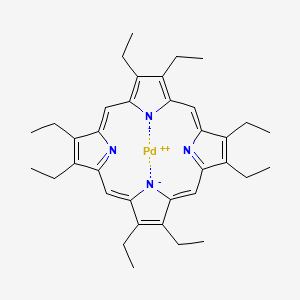
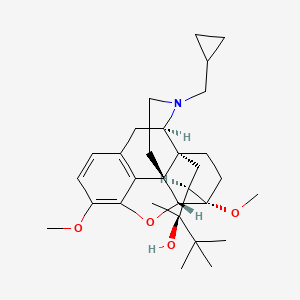
![ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2883419.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)
